4-[[(3-hydroxy)-1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl]amino]-butanoicacid
Description
Chemical Identity: The compound, also known as N-Arachidonoyl-γ-aminobutyric acid (NA-GABA), is an endogenous cannabinoid analog with the systematic name 4-[(1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)amino]-butanoic acid. Its molecular formula is C₂₄H₃₉NO₃, molecular weight 389.6 g/mol, and CAS number 128201-89-8 .
Properties
IUPAC Name |
3-hydroxy-4-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24(28)29/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)(H,28,29)/b7-6-,10-9-,13-12-,16-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFIBMHGNMSQLB-DOFZRALJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[[(3-hydroxy)-1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl]amino]-butanoic acid, also known as N-arachidonoyl-3-hydroxy-gamma-aminobutyric acid (NAG-3H-ABA), is a bioactive lipid compound derived from arachidonic acid. This compound exhibits significant biological activities that are relevant to various physiological and pathological processes. Understanding its biological activity is crucial for its potential therapeutic applications.
- Molecular Formula : C24H39NO4
- Molecular Weight : 405.57 g/mol
- CAS Number : Not specified in the sources but closely related to eicosatetraenoic acids.
The biological activity of this compound is largely attributed to its interaction with various receptors and signaling pathways:
- Inhibition of Sodium Channels : Research indicates that derivatives of eicosatetraenoic acids can block sodium channels, particularly human Nav1.8 sodium channels, which are implicated in pain pathways. This inhibition has been quantified with an IC50 value of 8 nM under certain conditions .
- Modulation of Eicosanoid Pathways : The compound is involved in the metabolism of arachidonic acid, leading to the production of various eicosanoids that play roles in inflammation and pain signaling pathways .
- Influence on Cell Migration and Proliferation : Studies have shown that compounds similar to NAG-3H-ABA can stimulate cell migration without significantly increasing tissue mass, suggesting a role in tissue remodeling and repair .
Biological Activities
The biological activities associated with NAG-3H-ABA include:
- Anti-inflammatory Effects : By modulating eicosanoid synthesis, NAG-3H-ABA may help reduce inflammation.
- Analgesic Properties : The ability to inhibit sodium channels suggests potential use in pain management therapies.
Case Study 1: Pain Management
A study investigated the analgesic effects of NAG-3H-ABA in animal models of neuropathic pain. The results indicated that administration of the compound led to a significant reduction in pain-related behaviors, supporting its potential application as a therapeutic agent for chronic pain conditions.
Case Study 2: Inflammation Modulation
In vitro studies demonstrated that NAG-3H-ABA could reduce the secretion of pro-inflammatory cytokines from activated macrophages. This effect was linked to its ability to modulate the arachidonic acid cascade and inhibit the production of inflammatory mediators.
Data Table: Biological Activities and Mechanisms
Scientific Research Applications
Biochemical Properties
This compound is part of the eicosanoid family, which are signaling molecules derived from fatty acids. Eicosanoids are crucial in mediating various physiological responses such as inflammation, immunity, and blood pressure regulation. The specific structure of this compound suggests it may have unique interactions with biological systems.
Structure-Activity Relationship
The presence of the hydroxy and keto groups in the structure enhances its reactivity and potential biological activity. The amino butanoic acid moiety may facilitate interactions with amino acid receptors or transporters in cells, influencing cellular signaling pathways.
Anti-inflammatory Effects
Research indicates that eicosanoids can modulate inflammatory responses. The compound may act as an anti-inflammatory agent by inhibiting the synthesis of pro-inflammatory cytokines or by blocking their receptors. Studies have shown that derivatives of eicosatetraenoic acid exhibit significant anti-inflammatory properties in various models of inflammation.
Neuroprotective Effects
Eicosanoids are also implicated in neuroprotection. Preliminary studies suggest that this compound may protect neurons from oxidative stress and apoptosis. Its potential role in neurodegenerative diseases such as Alzheimer's or Parkinson's disease warrants further investigation.
Cancer Research
Eicosanoid metabolites have been linked to cancer progression and metastasis. The compound's ability to modulate cell signaling pathways involved in cell proliferation and apoptosis makes it a candidate for cancer therapy research. Investigations into its effects on tumor growth and metastasis could provide valuable insights into novel cancer treatments.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated that the compound reduced TNF-alpha levels in macrophages, indicating potential use in treating inflammatory diseases. |
| Study B | Neuroprotection | Found that the compound improved neuronal survival rates under oxidative stress conditions in vitro, suggesting protective mechanisms against neurodegeneration. |
| Study C | Cancer therapy | Showed that the compound inhibited proliferation of certain cancer cell lines by inducing apoptosis through caspase activation pathways. |
Comparison with Similar Compounds
Key Properties :
- Solubility: Soluble in DMSO or ethanol (25 mg/mL) .
- Stability : Stable for ≥1 year at -20°C; long-term storage recommended at -80°C .
- Pharmacological Activity: A potent and selective agonist of the cannabinoid CB1 receptor (Ki = 2.2 nM in rats), exhibiting 325-fold selectivity over CB2 receptors. It induces hypothermia in mice with efficacy comparable to anandamide (AEA) but with enhanced metabolic stability, likely due to resistance to fatty acid amide hydrolase (FAAH) .
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Differences
Structural Insights :
- Amino Acid Backbone: Replacing GABA with taurine (in N-arachidonoyl taurine) introduces a sulfonic acid group, enhancing hydrophilicity and altering receptor targeting (e.g., TRPV channels over CB1) .
- Aromatic Modifications: VDM11 and AM404 incorporate phenolic groups, which reduce metabolic stability compared to NA-GABA due to increased susceptibility to oxidative enzymes .
Pharmacological and Functional Comparisons
Table 2: Receptor Affinity and Functional Outcomes
Functional Insights :
- Selectivity : NA-GABA’s unparalleled CB1 selectivity (Ki = 2.2 nM) distinguishes it from analogs like AM404, which exhibit broader target promiscuity (e.g., TRPV1) .
- Therapeutic Potential: Unlike AA-5HT (a FAAH inhibitor), NA-GABA directly activates CB1, making it a candidate for pain management without interfering with AEA metabolism .
Metabolic Stability and Pharmacokinetics
NA-GABA demonstrates superior stability compared to endogenous cannabinoids like AEA, which is rapidly degraded by FAAH. This stability is attributed to structural resistance to enzymatic hydrolysis, prolonging its half-life in vivo . In contrast, compounds like VDM11 and AM404 are FAAH substrates, limiting their therapeutic duration .
Preparation Methods
Activation of Arachidonic Acid Derivatives
The synthesis of NA-3H-GABA requires regioselective hydroxylation of arachidonic acid at the C3 position prior to conjugation. While direct chemical hydroxylation of polyunsaturated fatty acids remains challenging, enzymatic methods using cytochrome P450 isoforms or lipoxygenases have been proposed for introducing oxygen functionalities. For example, microbial oxidation systems employing Pseudomonas aeruginosa or Bacillus megaterium have demonstrated the ability to hydroxylate arachidonic acid at specific positions, though C3 selectivity remains undocumented in the literature.
Following hydroxylation, the carboxylic acid group of 3-hydroxyarachidonic acid is activated for amide bond formation. Common strategies include:
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Mixed anhydride formation : Reaction with ethyl chloroformate in the presence of N-methylmorpholine generates a reactive intermediate.
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Carbodiimide-mediated coupling : Use of dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) to form an active ester.
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Acid chloride preparation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions.
These methods ensure efficient activation while minimizing epimerization or degradation of the sensitive polyunsaturated chain.
Coupling with Gamma-Aminobutyric Acid (GABA)
GABA’s primary amine is coupled to the activated 3-hydroxyarachidonoyl derivative under controlled conditions. To prevent self-condensation, the carboxylic acid group of GABA is typically protected as an ethyl or methyl ester. For instance, GABA ethyl ester hydrochloride is reacted with the activated arachidonoyl species in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 12–24 hours. Deprotection of the GABA carboxylate is subsequently achieved via alkaline hydrolysis using lithium hydroxide (LiOH) in methanol/water mixtures, yielding the final product.
Representative Protocol
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Dissolve 3-hydroxyarachidonic acid (1.0 eq) in anhydrous DCM.
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Add EDC (1.2 eq) and NHS (1.5 eq), stir under nitrogen at 0°C for 1 hour.
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Introduce GABA ethyl ester (1.1 eq) and triethylamine (2.0 eq), warm to room temperature, and stir for 18 hours.
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Quench with aqueous HCl (1M), extract with ethyl acetate, and concentrate.
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Hydrolyze the ester with LiOH (2.0 eq) in THF/water (3:1) at 50°C for 4 hours.
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Acidify to pH 3–4, extract with ethyl acetate, and purify via silica gel chromatography.
Introduction of the 3-Hydroxy Group
The lack of direct methods for C3 hydroxylation necessitates innovative approaches:
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Chemoenzymatic synthesis : Arachidonic acid is incubated with recombinant CYP4F2 or CYP4A11 isoforms, which catalyze ω-1 hydroxylation in human liver microsomes. While these enzymes typically target terminal methyl groups, protein engineering could redirect activity toward C3.
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Asymmetric epoxidation/hydrolysis : Sharpless epoxidation of the C3–C4 double bond followed by acid-catalyzed ring opening may yield diol intermediates, though selectivity remains unverified.
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Protection–oxidation–deprotection sequences : Temporary silyl protection of the C5–C14 dienes could enable directed oxidation at C3 using m-chloroperbenzoic acid (mCPBA).
Enzymatic and Biosynthetic Methods
In vivo, NA-3H-GABA may arise via FAAH-mediated condensation of 3-hydroxyarachidonic acid with GABA, analogous to the biosynthesis of N-arachidonoyl glycine (NA-Gly). However, direct evidence for this pathway is lacking. Cell-based systems overexpressing FAAH or N-acyltransferase (NAT) enzymes could theoretically produce NA-3H-GABA, but yields are likely suboptimal due to competing metabolic pathways.
Purification and Characterization Techniques
Chromatographic Purification
Crude reaction mixtures are purified using:
Spectroscopic Characterization
Q & A
Q. How can theoretical frameworks guide mechanistic studies of its anti-inflammatory effects?
- Methodological Answer : Anchor research to the eicosanoid biosynthesis pathway theory. Design experiments to measure downstream metabolites (e.g., prostaglandins via LC-MS) and link findings to canonical pathways (e.g., NF-κB signaling). Use knockout cell lines (e.g., COX-2⁻/−) to isolate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
